molecular formula C4H9IO B3376882 1-Iodobutan-2-ol CAS No. 124780-92-3

1-Iodobutan-2-ol

Cat. No.: B3376882
CAS No.: 124780-92-3
M. Wt: 200.02 g/mol
InChI Key: XATASVWMNXKVMR-UHFFFAOYSA-N
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Description

1-Iodobutan-2-ol is an organic compound with the molecular formula C₄H₉IO It is a halogenated alcohol, specifically an iodinated derivative of butanol

Scientific Research Applications

1-Iodobutan-2-ol has several applications in scientific research:

Safety and Hazards

1-Iodo-2-butanol is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation . It is advised to avoid breathing the substance/mixture and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodobutan-2-ol can be synthesized through several methods. One common approach involves the halogenation of 2-butanol. This can be achieved by reacting 2-butanol with iodine and a suitable oxidizing agent, such as phosphorus trichloride or red phosphorus, under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: 1-Iodobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-iodobutan-2-ol involves its reactivity due to the presence of both the hydroxyl and iodine functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the iodine atom can undergo electrophilic substitution. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1-Iodobutan-2-ol is unique due to the combination of the hydroxyl and iodine functional groups on adjacent carbon atoms. This structural feature imparts distinct reactivity patterns, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-iodobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATASVWMNXKVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632997
Record name 1-Iodobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124780-92-3
Record name 1-Iodobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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